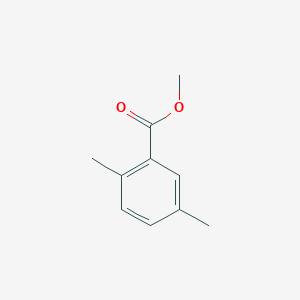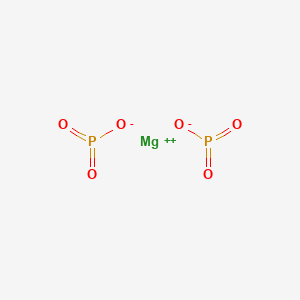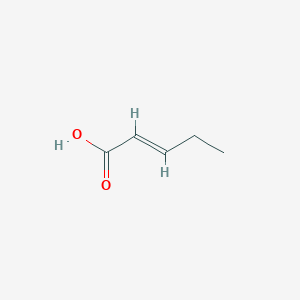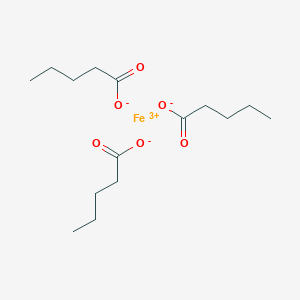
FERRIC VALERATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FERRIC VALERATE, also known as iron(III) tripentanoate, is a coordination compound where iron is in the +3 oxidation state. This compound is part of a broader class of iron(III) complexes that have garnered interest due to their diverse applications in various fields, including catalysis, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: FERRIC VALERATE can be synthesized through the reaction of iron(III) salts with pentanoic acid under controlled conditions. A common method involves dissolving iron(III) chloride in an organic solvent, followed by the addition of pentanoic acid. The mixture is then heated to facilitate the formation of the iron(III) tripentanoate complex. The reaction can be represented as: [ \text{FeCl}_3 + 3 \text{C}_5\text{H}_9\text{COOH} \rightarrow \text{Fe(C}_5\text{H}_9\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of iron(3+) tripentanoate may involve large-scale reactors where iron(III) salts and pentanoic acid are combined under optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: FERRIC VALERATE undergoes various chemical reactions, including:
Oxidation and Reduction: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.
Substitution Reactions: The pentanoate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize iron(II) to iron(III).
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Substitution: Ligands such as ethylenediamine can replace pentanoate ligands in the presence of a coordinating solvent.
Major Products:
Oxidation: Iron(III) oxide or other iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: New iron(III) complexes with different ligands.
Scientific Research Applications
FERRIC VALERATE has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of iron(3+) tripentanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial in catalytic applications where iron(3+) tripentanoate acts as an electron mediator.
Comparison with Similar Compounds
Iron(III) acetate: Similar coordination environment but with acetate ligands.
Iron(III) oxalate: Contains oxalate ligands and is used in different applications.
Iron(III) citrate: Commonly used in biological and medical applications.
Uniqueness: FERRIC VALERATE is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its pentanoate ligands provide a balance between hydrophobicity and coordination strength, making it suitable for various applications that require specific solubility and reactivity profiles.
Properties
IUPAC Name |
iron(3+);pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYTLAXRWFCKG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27FeO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625184 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10450-56-3 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
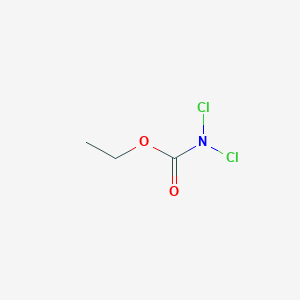

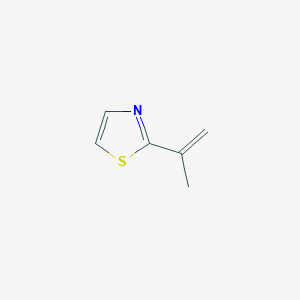

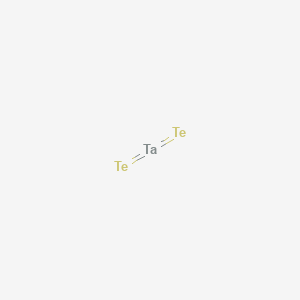
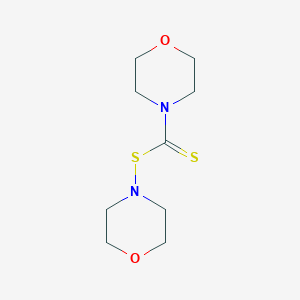
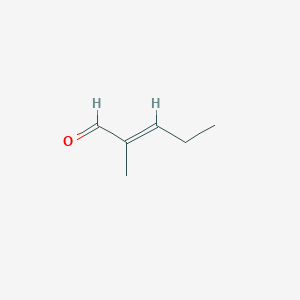

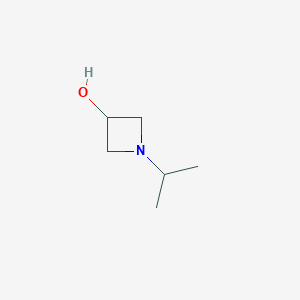
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
